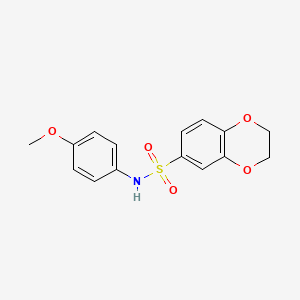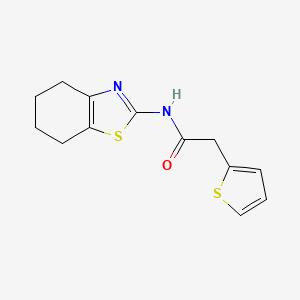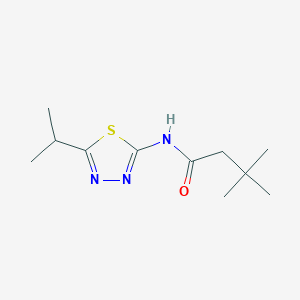![molecular formula C18H20N2O B5864098 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)
2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil has gained popularity in recent years due to its cognitive enhancing properties, and it is being used off-label by individuals seeking to improve their productivity and focus. In
Mechanism of Action
The exact mechanism of action of 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide is not fully understood, but it is believed to work by increasing the release of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil also appears to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
Modafinil has been shown to have a number of biochemical and physiological effects. It increases wakefulness and alertness, and it can reduce fatigue and sleepiness. Modafinil has also been shown to increase cognitive function, including attention, working memory, and executive function. Modafinil has a relatively long half-life, with effects lasting up to 12 hours.
Advantages and Limitations for Lab Experiments
Modafinil has a number of advantages for use in lab experiments. It is relatively safe and well-tolerated, with few side effects. Modafinil also has a long half-life, which allows for sustained effects over a period of several hours. However, 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide can be expensive and difficult to obtain, and it may not be suitable for all research applications.
Future Directions
There are a number of potential future directions for research on 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide. One area of interest is the use of this compound as a treatment for ADHD, depression, and addiction. Another area of interest is the use of this compound as a cognitive enhancer in healthy individuals, including athletes, students, and professionals. There is also interest in developing new wakefulness-promoting agents that are more effective and have fewer side effects than this compound.
Conclusion
Modafinil is a wakefulness-promoting agent that has been extensively studied for its efficacy in treating sleep disorders and its cognitive enhancing properties. While the exact mechanism of action is not fully understood, this compound appears to work by increasing the release of certain neurotransmitters in the brain. Modafinil has a number of advantages for use in lab experiments, but it can be expensive and difficult to obtain. There are a number of potential future directions for research on this compound, including its use as a treatment for ADHD, depression, and addiction, and as a cognitive enhancer in healthy individuals.
Synthesis Methods
Modafinil is synthesized from benzhydryl sulfinylacetamide, which is reacted with hydrazine to form the intermediate benzhydryl sulfinyl hydrazine. This intermediate is then reacted with 3-(1-pyrrolidinyl)aniline to form 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide.
Scientific Research Applications
Modafinil has been extensively studied for its efficacy in treating sleep disorders, and it has been shown to significantly improve wakefulness and reduce excessive daytime sleepiness. In addition to its clinical applications, 2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide has also been studied for its cognitive enhancing properties. Research has shown that this compound can improve attention, working memory, and executive function in healthy individuals. Modafinil has also been studied for its potential as a treatment for ADHD, depression, and addiction.
properties
IUPAC Name |
2-phenyl-N-(3-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(13-15-7-2-1-3-8-15)19-16-9-6-10-17(14-16)20-11-4-5-12-20/h1-3,6-10,14H,4-5,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWMHDLOJMTWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)


![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)




![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)
